molecular formula C₁₃H₁₄O₅S B1147472 (2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate CAS No. 1469982-23-7

(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate

Cat. No.: B1147472
CAS No.: 1469982-23-7
M. Wt: 282.31
InChI Key:
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Description

(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate is a useful research compound. Its molecular formula is C₁₃H₁₄O₅S and its molecular weight is 282.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

1,3-oxathiolane nucleoside analogs, which share a structural similarity with the specified compound, have been investigated for their potential anti-viral and anti-neoplastic applications. For instance, the synthesis and biological evaluation of these analogs have shown a notable role in chemotherapy, although specific derivatives synthesized in one study were found to be inactive against certain viruses like HCV, vaccinia, and HIV (Bera et al., 2004).

Enzymatic Kinetic Resolution

The enzymatic resolution of 1,3-dioxolan-4-one and 1,3-oxathiolan-5-one derivatives has demonstrated a broad application for producing enantiopure compounds. This process is crucial for the synthesis of nucleoside reverse transcriptase inhibitors like Amdoxovir, highlighting the importance of 1,3-oxathiolane derivatives in medicinal chemistry (Popp et al., 2004).

Antioxidant Activity Evaluation

Ketone derivatives of gallic hydrazide derived Schiff bases have been synthesized and evaluated for their in vitro antioxidant activity, showcasing the potential of 1,3-oxathiolane derivatives in contributing to the development of new antioxidant agents (Dighade & Parikh, 2017).

Larvicidal Activity

Compounds derived from or structurally related to 1,3-oxathiolane have been tested for larvicidal activity against Aedes aegypti, a mosquito species known for transmitting diseases like dengue fever, Zika virus, and chikungunya. The findings indicate that these compounds could be valuable for developing new insecticidal agents (Moreira et al., 2016).

Antimicrobial and Anticancer Activity

Oxathiolone fused chalcones have been synthesized and assessed for their cytotoxic, antibacterial, antifungal, and tuberculostatic activities. This research underscores the potential of 1,3-oxathiolane derivatives in discovering new therapeutic agents (Konieczny et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if used as a protecting group in organic synthesis, the acetoxy group can protect an alcohol functionality during the reaction .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and use. For instance, alkyl benzoates used in cosmetics have been determined to be safe in the present practices of use and concentration .

Properties

IUPAC Name

[(2R)-5-acetyloxy-1,3-oxathiolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5S/c1-9(14)17-11-8-19-12(18-11)7-16-13(15)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3/t11?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWDXBQHMZOSFT-PIJUOVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CSC(O1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1CS[C@@H](O1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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